Antileishmanial Activity: Target Compound vs. 3,4,5-Trimethoxy Isomer (Compound 4)
The target compound (compound 5, 2,3,4-trimethoxy substitution) and its 3,4,5-trimethoxy isomer (compound 4) were the only two chalcones in an 8-compound series that displayed activity against Leishmania braziliensis promastigotes. The target compound demonstrated a marginally superior IC50 of 8.9 μg/mL compared to 9.3 μg/mL for compound 4 [1]. All other chalcones in the series (compounds 1–3, 6–8) were inactive against this parasite [1], indicating that trimethoxy substitution at specific positions on the B-ring is a structural prerequisite for antileishmanial activity.
| Evidence Dimension | In vitro IC50 against Leishmania braziliensis promastigotes |
|---|---|
| Target Compound Data | IC50 = 8.9 μg/mL (compound 5, 2,3,4-trimethoxy) |
| Comparator Or Baseline | IC50 = 9.3 μg/mL (compound 4, 3,4,5-trimethoxy isomer); IC50 > 100 μg/mL (compounds 1–3, 6–8, inactive) |
| Quantified Difference | Target IC50 is 4.3% lower than compound 4; both compounds are active while all other non-trimethoxy chalcones are inactive (IC50 > 100 μg/mL, >11-fold difference) |
| Conditions | In vitro assay against Leishmania braziliensis strain H3 promastigotes; amphotericin B used as standard drug; cytotoxicity assessed on J774-A1 mouse macrophages |
Why This Matters
This identifies the 2,3,4-trimethoxy substitution pattern as a critical pharmacophore for antileishmanial activity within the 3-nitrochalcone series, making the target compound one of only two active congeners and thus non-substitutable with the majority of in-class analogs for antileishmanial research.
- [1] Monga V, Goyal K, Steindel M, Malhotra M, Rajani DP, Rajani SD. Synthesis and evaluation of new chalcones, derived pyrazoline and cyclohexenone derivatives as potent antimicrobial, antitubercular and antileishmanial agents. Med Chem Res. 2014;23:2019–2032. doi:10.1007/s00044-013-0803-1. View Source
